molecular formula C26H32N2O5Si B8583437 5'-O-tert-Butyldiphenylsilyl-thymidine

5'-O-tert-Butyldiphenylsilyl-thymidine

Cat. No.: B8583437
M. Wt: 480.6 g/mol
InChI Key: DARXFPLZEZMZTP-YTFSRNRJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5’-O-(t-butyldiphenylsilyl)thymidine is a nucleoside derivative that is commonly used in the synthesis of nucleotide analogs. It is a modified form of thymidine, where the hydroxyl group at the 5’ position is protected by a t-butyldiphenylsilyl group. This modification enhances the stability of the compound and makes it useful in various biochemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-(t-butyldiphenylsilyl)thymidine typically involves the protection of the 5’-hydroxyl group of thymidine with a t-butyldiphenylsilyl group. This is achieved using t-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole or pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.

Industrial Production Methods

In an industrial setting, the production of 5’-O-(t-butyldiphenylsilyl)thymidine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5’-O-(t-butyldiphenylsilyl)thymidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

5’-O-(t-butyldiphenylsilyl)thymidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5’-O-(t-butyldiphenylsilyl)thymidine involves its incorporation into DNA or RNA during synthesis. The t-butyldiphenylsilyl group protects the 5’-hydroxyl group, allowing for selective reactions at other positions. This protection is crucial for the synthesis of nucleotide analogs, which can inhibit viral replication or cancer cell growth by interfering with DNA synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-O-(t-butyldiphenylsilyl)thymidine is unique due to its specific protective group, which provides enhanced stability and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex nucleotide analogs and other biochemical applications .

Properties

Molecular Formula

C26H32N2O5Si

Molecular Weight

480.6 g/mol

IUPAC Name

1-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C26H32N2O5Si/c1-18-16-28(25(31)27-24(18)30)23-15-21(29)22(33-23)17-32-34(26(2,3)4,19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-14,16,21-23,29H,15,17H2,1-4H3,(H,27,30,31)/t21-,22+,23+/m0/s1

InChI Key

DARXFPLZEZMZTP-YTFSRNRJSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)O

Origin of Product

United States

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